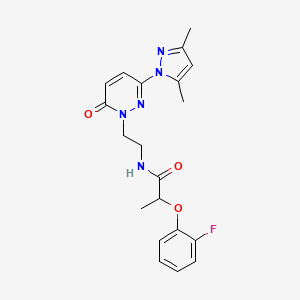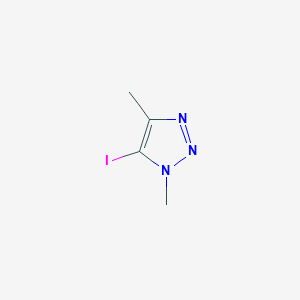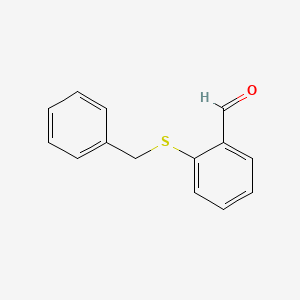![molecular formula C12H7Cl2N3S B2980794 3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline CAS No. 241132-45-6](/img/structure/B2980794.png)
3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline is a chemical compound with the molecular formula C12H7Cl2N3S . It contains a total of 27 bonds, including 20 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 1 double bond, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 imine (aromatic), 1 Imidazole, and 1 Thiazole .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple types of bonds and rings. It contains 20 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 1 double bond, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 imine (aromatic), 1 Imidazole, and 1 Thiazole .Physical and Chemical Properties Analysis
The compound has a molecular weight of 296.18 and a predicted density of 1.52±0.1 g/cm3 . Other physical and chemical properties such as melting point and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación
Analytical Applications in Chromatography The room temperature ionic liquid 1-butyl-3-methylimidazolium bis-(trifluorometanesulfonyl)imide (BMIm[NTf2]) has been utilized to improve the separation and quantization of aromatic amines present as contaminants in consumer products, detected by HPLC coupled with an electrochemical detector. This study underlines the importance of developing efficient analytical methods for detecting potentially harmful contaminants in consumer products (Lizier & Zanoni, 2012).
Organic Synthesis and Antimicrobial Activity Research into the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the compound's potential in organic synthesis. The formation of ring-annulated products and their analytical and spectral studies provide valuable insights into novel synthetic pathways (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Electroluminescence and Photophysical Studies The study of luminescent tetradentate bis-cyclometalated platinum complexes, including synthesis, structure, photophysics, and electroluminescence application, illustrates the application of complex organic molecules in the development of organic light-emitting diode (OLED) devices. This research highlights the potential for such compounds in advancing display technologies and photophysical applications (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).
Antimicrobial Applications The synthesis and characterization of 1,3-thiazolidin-4-one derivatives from different Schiff bases show the antimicrobial activity of these compounds against various bacterial and fungal strains. Such studies are crucial for the development of new antimicrobial agents, reflecting the compound's role in pharmaceutical research (Rana, Lade, Joshi, & Shah, 2012).
DNA-Binding and Antioxidant Activities Research on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives explores their DNA-binding properties and antioxidant activities. These studies contribute to understanding the biological interactions and potential therapeutic applications of such complexes (Wu, Zhang, Chen, Zhang, Bai, Shi, & Wang, 2014).
Safety and Hazards
Mecanismo De Acción
The exact mechanism of action can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to inhibit the growth of certain types of cancer cells . Others have shown significant analgesic and anti-inflammatory activities .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and can significantly impact their bioavailability and efficacy .
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of these compounds .
Propiedades
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(3-chlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3S/c13-8-2-1-3-9(6-8)15-7-10-11(14)16-12-17(10)4-5-18-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKYLRHRBLQMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(N=C3N2C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid](/img/structure/B2980713.png)
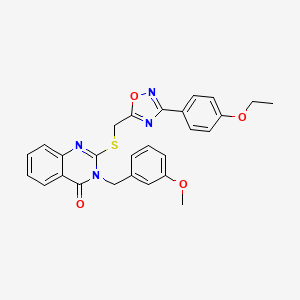

![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)
![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)



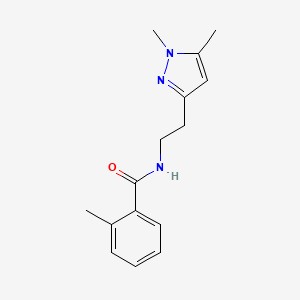
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)
